molecular formula C18H20N2O3S B2676788 N-(3-methoxybenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034470-52-3

N-(3-methoxybenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2676788
M. Wt: 344.43
InChI Key: NVZLQYPUNQDHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxybenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as MTTN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MTTN belongs to the class of nicotinamide derivatives and has been found to exhibit promising biological activities.

Scientific Research Applications

Neuroprotection and Cellular Damage

YM-244769, a related nicotinamide derivative, has been studied for its neuroprotective properties, particularly its ability to inhibit the Na+/Ca2+ exchange (NCX) in neuronal cells. This compound preferentially inhibits NCX3 over other isoforms, showing potential as a therapeutic agent for protecting against hypoxia/reoxygenation-induced cellular damage in neuronal cells (Iwamoto & Kita, 2006).

Cardiac Effects

Another study on YM-244769 demonstrated its inhibitory effects on the Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes. The research highlighted its potency and selectivity as an NCX inhibitor, which could have implications for cardiac function and potentially for the treatment of cardiac conditions (Yamashita et al., 2016).

DNA Damage Recovery

Nicotinamide analogues have been explored for their role in cellular recovery following DNA damage. Studies on compounds like 3-methoxybenzamide (MBA) and their ability to inhibit adenosine diphosphate ribosyltransferases suggest a potential application in enhancing cellular repair mechanisms and in the study of cancer therapies (Jacobson et al., 1984).

Antineoplastic Activities

Research into the antineoplastic activities of various 6-substituted nicotinamides, including those with methoxy groups, has identified moderate activity against certain cancers, suggesting a pathway for developing new cancer treatments (Ross, 1967).

Metabolic Pathway Regulation

Nicotinamide N-methyltransferase (NNMT) plays a significant role in the metabolism of nicotinamide and its analogues, affecting various metabolic pathways. This has implications for the study of diseases related to metabolism, including obesity and diabetes, as well as cancer (Pissios, 2017).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-22-15-4-2-3-13(9-15)10-20-18(21)14-5-6-17(19-11-14)23-16-7-8-24-12-16/h2-6,9,11,16H,7-8,10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZLQYPUNQDHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CN=C(C=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

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